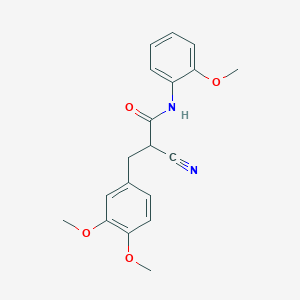

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide

Beschreibung

2-Cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group at position 2, a 3,4-dimethoxyphenyl group at position 3, and a 2-methoxyphenylamide moiety. Evidence indicates that it was previously available as a research chemical but is now discontinued .

Eigenschaften

IUPAC Name |

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-7-5-4-6-15(16)21-19(22)14(12-20)10-13-8-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGDKCRXNBAFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a cyano intermediate, followed by a condensation reaction with 2-methoxyaniline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Preliminary studies indicate that compounds similar to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide exhibit anti-inflammatory effects. These compounds have been noted for their potential in treating conditions such as:

- Atherosclerosis

- Rheumatoid Arthritis

The anti-inflammatory activity is believed to be mediated through modulation of cytokine production and inhibition of inflammatory pathways.

Estrogen Receptor Modulation

Research suggests that this compound may interact with estrogen receptors, influencing various physiological processes. This interaction could be crucial in developing treatments for hormone-related diseases, including certain cancers.

Anti-inflammatory Activity in Atherosclerosis

A study investigated the effects of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide on inflammation markers in atherosclerotic models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Estrogen Receptor Binding Affinity

Another study focused on the binding affinity of this compound to estrogen receptors. Using radiolabeled assays, it was found that 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide exhibited moderate affinity, indicating its potential role in hormone therapy.

Comparative Analysis with Related Compounds

The table below summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)propanamide | Hydroxy group instead of methoxy | Potentially enhanced solubility |

| 2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | Dihydroxy substitution | Increased antioxidant activity |

| 2-Cyano-3-(3-hydroxyphenyl)-2-propenoic acid | Lacks methoxy groups | Different reactivity profile |

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several classes of molecules, including benzamides, acetamides, and other propanamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Effects on Properties and Activity

- Methoxy Substitutions : The 3,4-dimethoxyphenyl and 2-methoxyphenyl groups may improve lipid solubility, facilitating membrane penetration. This contrasts with propanil’s dichlorophenyl group, which confers herbicidal activity via oxidative stress in plants .

- Amide Backbone : The propanamide chain differs from benzothiazole acetamides (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ), where shorter chains and heterocyclic moieties may alter target binding.

Mechanistic Insights from GLUT4-Binding Analogs

Compounds with methoxyphenyl and propanamide groups, such as those in , demonstrate GLUT4 inhibition, a mechanism critical in glucose metabolism . While the target compound’s direct interaction with GLUT4 is unconfirmed, its structural resemblance suggests a plausible role in similar pathways.

Biologische Aktivität

2-Cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 314.35 g/mol

- IUPAC Name : 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cytotoxicity Assays : In vitro assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that this compound exhibits potent cytotoxic activity with an IC value in the micromolar range. For instance, a related compound showed IC values of 7.01 µM against HeLa cells and 14.31 µM against MCF-7 cells .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and inhibition of key signaling pathways involved in cell proliferation. Molecular docking studies suggest that the compound interacts with proteins involved in apoptosis and cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide has shown promise as an anti-inflammatory agent.

- In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce inflammation markers such as IL-1β and TNFα in models of induced paw edema and zymosan-induced peritonitis . The compound's ability to modulate the synthesis of pro-inflammatory cytokines indicates its potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide can be attributed to specific structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Cyano Group | Enhances reactivity and biological activity |

| Dimethoxy Substituents | Increase lipophilicity and improve cellular uptake |

| Phenyl Rings | Provide hydrophobic interactions with target proteins |

Case Studies

Several case studies have documented the efficacy of related compounds derived from similar structural frameworks:

- Breast Cancer Study : A derivative with a similar structure was tested against MCF-7 cells, showing promising results with an IC value comparable to standard chemotherapeutics .

- Inflammatory Disease Model : In a study examining inflammatory responses, the compound demonstrated significant reductions in edema and inflammatory cytokines in CFA-induced models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.